l-Isoleucine-2-d1

Description

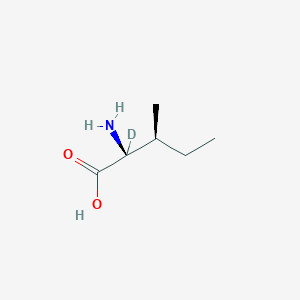

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-2-amino-2-deuterio-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1/i5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPKZVBTJJNPAG-XIEIMECNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]([C@@H](C)CC)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

l-Isoleucine-2-d1 chemical properties and stability

An In-depth Technical Guide to L-Isoleucine-2-d1: Properties, Stability, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

Stable isotope-labeled compounds are indispensable tools in modern biomedical and pharmaceutical research. Among these, this compound, a deuterated isotopologue of the essential amino acid L-isoleucine, serves as a critical internal standard for quantitative mass spectrometry and as a probe in metabolic studies. This guide provides an in-depth analysis of the core chemical properties, stability considerations, and principal applications of this compound. It is intended for researchers, scientists, and drug development professionals who utilize isotope dilution mass spectrometry and metabolic tracing techniques. We delve into the causality behind experimental protocols for quality control and provide evidence-based recommendations for handling and storage to ensure isotopic and chemical integrity.

Introduction: The Significance of Site-Specific Isotopic Labeling

L-Isoleucine is an essential branched-chain amino acid (BCAA) that plays a vital role in protein synthesis, hemoglobin formation, and the regulation of blood sugar and energy levels.[1][][3] Its quantification in biological matrices is crucial for clinical diagnostics, nutritional science, and metabolic research.[4]

This compound is a synthetic form of L-isoleucine in which the hydrogen atom at the alpha-carbon (C-2) position is replaced with its stable, heavy isotope, deuterium (²H or D). This single, site-specific modification increases the molecular weight by approximately one dalton without significantly altering the molecule's chemical properties. This principle of "mass-shifting" while retaining physicochemical similarity is the foundation of its utility. In a complex mixture, this compound behaves almost identically to its natural counterpart during chromatographic separation and ionization, but is easily distinguished by its mass-to-charge ratio (m/z) in a mass spectrometer.[5][6] This makes it an ideal internal standard for correcting analytical variability, thereby enabling highly accurate and precise quantification of endogenous L-isoleucine.[]

Caption: Structure of this compound with deuterium at the C-2 (alpha) position.

Physicochemical Properties

The utility of this compound is directly tied to its physical and chemical characteristics. Ensuring high purity and understanding these properties are prerequisites for its effective use in sensitive analytical assays.

| Property | Value | Source / Rationale |

| Chemical Formula | C₆H₁₂DNO₂ | Based on the structure of L-isoleucine with one deuterium substitution. |

| Molecular Weight | 132.18 g/mol | Increased by ~1.006 Da compared to unlabeled L-Isoleucine (131.17 g/mol ).[8] |

| CAS Number | 127290-60-2 | Unique identifier for this specific isotopologue.[8] |

| Appearance | White to off-white crystalline solid | Typical appearance for pure amino acids. |

| Isotopic Enrichment | ≥98 Atom % D | A high level of enrichment is critical to minimize interference from the unlabeled species.[8][9] |

| Chemical Purity | ≥98% | Essential for preventing the introduction of interfering compounds into the analysis. |

| Solubility | Soluble in water. | Based on the properties of unlabeled L-Isoleucine.[10] |

Stability and Storage: Preserving Isotopic Integrity

While stable isotope-labeled compounds are not subject to radioactive decay, their chemical and isotopic stability are not absolute. Proper handling and storage are crucial to prevent degradation and maintain the integrity of the deuterium label.

Chemical Stability

Under recommended storage conditions, this compound is a chemically stable compound.[8] As with most amino acids, long-term exposure to light, high humidity, or extreme temperatures can lead to gradual degradation. For dry powders, storage at room temperature in a tightly sealed container within a desiccator is sufficient for short to medium-term storage.

Isotopic Stability and the Risk of H/D Exchange

The primary stability concern for this compound is the potential for hydrogen-deuterium (H/D) exchange at the C-2 position. The alpha-carbon is adjacent to both an amine group and a carboxylic acid group, making the attached deuteron susceptible to exchange with protons from the surrounding environment, particularly in protic solvents like water.

Causality of H/D Exchange: This exchange is catalyzed under both acidic and basic conditions and is accelerated by elevated temperatures.[11] In solution, especially aqueous buffers, a small equilibrium concentration of the enolate form of the amino acid can exist, which allows for the abstraction of the deuteron and its replacement with a proton from the solvent. While the exchange rate at neutral pH and ambient temperature is very slow, prolonged storage in solution can lead to a measurable decrease in isotopic enrichment.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of this compound, the following self-validating protocols are recommended:

A. Long-Term Storage (Dry Powder)

-

Receipt and Inspection: Upon receipt, visually inspect the container for an intact seal.

-

Storage Environment: Store the vial in a desiccator at room temperature (20-25°C), protected from direct light.

-

Re-analysis: For long-term storage exceeding the manufacturer's recommended re-test date (e.g., >3 years), re-analysis of chemical and isotopic purity is advised before use.[8]

B. Preparation and Storage of Stock Solutions

-

Solvent Selection: For LC-MS applications, prepare stock solutions in a solvent compatible with the analytical method, such as a mixture of acetonitrile and water or pure methanol. Avoid preparing primary stock solutions in aqueous buffers if long-term storage is intended.

-

Concentration: Prepare a concentrated stock solution (e.g., 1 mg/mL). This minimizes the volume of organic solvent needed and allows for accurate dilution into working solutions.

-

Aliquoting: Immediately after preparation, aliquot the stock solution into small-volume, single-use vials (e.g., amber glass or polypropylene). This is the most critical step to prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contamination.[12]

-

Freezing: Store the aliquots at ≤ -20°C. For maximum stability, storage at ≤ -80°C is preferred.[9]

-

Working Solutions: Thaw a single aliquot for the preparation of daily working standards. Do not re-freeze thawed working solutions.

Caption: Workflow for optimal handling and storage of this compound.

Analytical Methodologies for Quality Control

Verifying the identity, chemical purity, and isotopic enrichment of this compound before its use is a self-validating step that ensures the reliability of quantitative data.

Protocol: Identity and Isotopic Purity via Mass Spectrometry

Objective: To confirm the molecular weight and determine the isotopic enrichment of the material.

Methodology:

-

Sample Preparation: Prepare a ~1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid. This solvent system promotes efficient electrospray ionization (ESI).

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or a tandem quadrupole instrument (e.g., QqQ).

-

Analysis: Infuse the sample directly or inject it via an LC system. Acquire data in positive ion, full-scan mode over a mass range that includes m/z 132 and 133.

-

Data Interpretation:

-

Identity: Confirm the presence of the protonated molecular ion [M+H]⁺ at m/z 133.18.

-

Isotopic Purity: Measure the peak intensity of the [M+H]⁺ ion for the deuterated species (A₀ at m/z ~133.18) and the corresponding unlabeled species (A₋₁ at m/z ~132.18).

-

Calculation: Isotopic Enrichment (%) = [Intensity(A₀) / (Intensity(A₀) + Intensity(A₋₁))] × 100. The result should be ≥98%.

-

Expertise & Causality: Using high-resolution mass spectrometry provides an accurate mass measurement, confirming the elemental composition. The ratio of the labeled to unlabeled peak intensities is a direct and highly accurate measure of isotopic enrichment, which is the most critical parameter for an internal standard.[9]

Protocol: Structural Confirmation via ¹H NMR Spectroscopy

Objective: To confirm that the deuterium label is specifically at the C-2 position.

Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of this compound in deuterium oxide (D₂O). D₂O is used as the solvent to avoid a large interfering solvent proton signal.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

Data Interpretation: Compare the resulting spectrum to a reference spectrum of unlabeled L-Isoleucine.[13][14] The key diagnostic feature is the absence or significant reduction (>98%) of the signal corresponding to the alpha-proton. In unlabeled L-Isoleucine, this is a doublet that appears around 3.6 ppm (in D₂O). The signals for the side-chain protons (β-CH, γ-CH₂, γ'-CH₃, δ-CH₃) should remain present.

Expertise & Causality: NMR spectroscopy provides unambiguous structural information. The chemical shift of a proton is unique to its electronic environment. The complete absence of the α-proton signal is definitive proof of deuteration at that specific site, validating the structural integrity of the isotopologue.[15]

Applications in Research and Development

The unique properties of this compound make it a valuable tool in several scientific domains.

-

Quantitative Bioanalysis: Its primary use is as an internal standard in isotope dilution mass spectrometry (IDMS) assays. It is added to biological samples (e.g., plasma, urine, tissue homogenates) at a known concentration at the beginning of the sample preparation process. By measuring the ratio of the endogenous analyte to the stable isotope-labeled standard in the final extract, one can accurately calculate the initial concentration of the analyte, correcting for any losses during extraction or variations in instrument response.[5][]

-

Metabolic Flux Analysis: While ¹³C and ¹⁵N labels are more common for comprehensive flux studies, deuterated amino acids can be used to trace specific metabolic pathways. By administering this compound to cells or organisms, researchers can track the incorporation of the deuterium label into downstream metabolites using mass spectrometry.[6][]

-

Clinical Diagnostics: IDMS methods using labeled internal standards are the gold standard for many clinical chemistry tests, including newborn screening for metabolic disorders like Maple Syrup Urine Disease (MSUD), which is characterized by elevated levels of BCAAs.

Conclusion

This compound is more than just a chemical reagent; it is a precision tool that enables robust and reliable quantification in complex biological systems. Its value is contingent upon its high chemical and isotopic purity. Understanding the principles of its stability, particularly the potential for H/D exchange, is paramount for its effective use. By implementing the rigorous storage, handling, and quality control protocols detailed in this guide, researchers can ensure the integrity of their internal standards and, by extension, the accuracy and validity of their experimental results. This foundation of analytical rigor is essential for advancing research in metabolomics, proteomics, and drug development.

References

-

Title: What Are The Applications of L-Isoleucine Source: Wuxi Jinghai Amino Acid Co., Ltd URL: [Link]

-

Title: Applications and Uses of L-Isoleucine Source: Foodchem URL: [Link]

-

Title: Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays Source: Clinical Proteomic Tumor Analysis Consortium (NIH) URL: [Link]

-

Title: Isoleucine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards Source: PubMed Central (PMC), NIH URL: [Link]

-

Title: Chemical Properties of L-Isoleucine (CAS 73-32-5) Source: Cheméo URL: [Link]

-

Title: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000172) Source: Human Metabolome Database URL: [Link]

-

Title: Production and Incorporation of 15N, 13C, 2H (1H-δ1 Methyl) Isoleucine into Proteins for Multidimensional NMR Studies Source: University of Toronto URL: [Link]

-

Title: Chemical shifts and coupling constants of L-isoleucine and D-allo-isoleucine diastereoisomers Source: ResearchGate URL: [Link]

-

Title: Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments Source: MDPI URL: [Link]

-

Title: Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan Source: PubMed Central (PMC), NIH URL: [Link]

-

Title: Dietary isoleucine content modulates the metabolic and molecular response to a Western diet in mice Source: PubMed Central (PMC), NIH URL: [Link]

Sources

- 1. Isoleucine - Wikipedia [en.wikipedia.org]

- 3. L-Isoleucine | 73-32-5 [chemicalbook.com]

- 4. Dietary isoleucine content modulates the metabolic and molecular response to a Western diet in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chempep.com [chempep.com]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. L-Isoleucine (CAS 73-32-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments [mdpi.com]

- 12. Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000172) [hmdb.ca]

- 14. L-Isoleucine(73-32-5) 1H NMR spectrum [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Stereoselective Synthesis of (2S,3S)-2-amino-2-deuterio-3-methylpentanoic Acid

This in-depth technical guide provides a comprehensive overview of a viable synthetic route for (2S,3S)-2-amino-2-deuterio-3-methylpentanoic acid, a deuterated isotopologue of the essential amino acid L-isoleucine. This document is intended for researchers, scientists, and professionals in drug development and metabolic research who require a detailed understanding of the stereocontrolled synthesis of isotopically labeled amino acids. The guide will delve into the rationale behind the chosen synthetic strategy, provide detailed experimental protocols, and offer insights into the critical aspects of stereochemical control.

Introduction: The Significance of Deuterated Isoleucine

(2S,3S)-2-amino-3-methylpentanoic acid, commonly known as L-isoleucine, is a proteinogenic amino acid with a hydrophobic side chain, playing a crucial role in protein structure and function. The selective incorporation of deuterium at the α-carbon, creating (2S,3S)-2-amino-2-deuterio-3-methylpentanoic acid, offers a powerful tool for various scientific disciplines. In pharmaceutical research, deuteration can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties due to the kinetic isotope effect.[1] In structural biology and metabolomics, this labeled compound serves as a valuable tracer for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) based studies, enabling the elucidation of protein dynamics, metabolic pathways, and drug-target interactions.[2][]

The synthesis of this specific isotopologue presents a significant chemical challenge: the precise and simultaneous control of two adjacent stereocenters (at C2 and C3) and the stereoselective introduction of a deuterium atom at the α-position. This guide will outline a robust strategy that combines established methods of asymmetric synthesis with stereoselective deuteration techniques.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule suggests a strategy centered on the stereoselective construction of the L-isoleucine backbone, followed by a stereoretentive α-deuteration step.

Caption: Retrosynthetic analysis of (2S,3S)-2-amino-2-deuterio-3-methylpentanoic acid.

Several methods exist for the stereoselective synthesis of α-amino acids. Among the most reliable are those employing chiral auxiliaries, such as Evans' oxazolidinones or Schöllkopf's bis-lactim ethers. These approaches offer excellent control over the stereochemistry of the newly formed C-C bond. For the crucial α-deuteration step, enzymatic methods offer unparalleled stereoselectivity and mild reaction conditions, making them a superior choice over chemical methods that often risk racemization.[1][4]

This guide will focus on a synthetic route that leverages a chiral diketopiperazine scaffold for the asymmetric synthesis of the L-isoleucine backbone, followed by an enzymatic α-deuteration. This combined approach provides a clear and efficient pathway to the target molecule with high stereochemical purity.

Synthesis Workflow Overview

The proposed synthetic pathway can be conceptualized in two main stages:

-

Asymmetric Synthesis of the L-Isoleucine Backbone: This stage focuses on establishing the (2S,3S) stereochemistry. A chiral diketopiperazine derived from a readily available chiral amino acid will be used as a template.

-

Stereoselective α-Deuteration: This final stage introduces the deuterium atom at the C2 position with retention of configuration using a suitable enzyme.

Caption: Overall synthetic workflow for (2S,3S)-2-amino-2-deuterio-3-methylpentanoic acid.

Detailed Experimental Protocols

Stage 1: Asymmetric Synthesis of (2S,3S)-Isoleucine

This stage is adapted from established methodologies for the asymmetric synthesis of α-amino acids using chiral diketopiperazine scaffolds.[5][6]

Step 1: Preparation of the Chiral Diketopiperazine Scaffold

A suitable chiral diketopiperazine, for example, derived from L-valine and glycine, serves as the starting material. This scaffold provides a sterically hindered environment that directs the incoming alkyl group to the desired face of the enolate.

Step 2: Diastereoselective Alkylation

-

The chiral diketopiperazine is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF), and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A strong base, typically a lithium amide base like lithium diisopropylamide (LDA), is added dropwise to generate the enolate.

-

(S)-2-bromobutane is then added to the reaction mixture. The stereochemistry of the alkylating agent is crucial for establishing the (3S) configuration of the final product.

-

The reaction is stirred at low temperature until completion, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent.

Step 3: Hydrolysis and Isolation of (2S,3S)-Isoleucine

-

The alkylated diketopiperazine is subjected to acidic hydrolysis (e.g., 6 M HCl, reflux) to cleave the cyclic dipeptide and liberate the free amino acid.

-

The resulting (2S,3S)-isoleucine is then purified by ion-exchange chromatography or recrystallization.

Stage 2: Enzymatic α-Deuteration

This stage utilizes a pyridoxal phosphate (PLP)-dependent enzyme capable of catalyzing the H/D exchange at the α-carbon of amino acids in a stereoretentive manner.[1][4] An α-oxo-amine synthase is a good candidate for this transformation.[1]

Step 1: Enzymatic H/D Exchange Reaction

-

(2S,3S)-Isoleucine is dissolved in a buffered solution of deuterium oxide (D₂O) at an appropriate pH for optimal enzyme activity.

-

The PLP cofactor is added to the solution.

-

The α-oxo-amine synthase enzyme is introduced to initiate the H/D exchange reaction.

-

The reaction mixture is incubated at a controlled temperature (e.g., 30-37 °C) with gentle agitation. The progress of the deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the α-proton signal.

Step 2: Purification of the Final Product

-

Once the desired level of deuterium incorporation is achieved, the enzyme is removed by precipitation (e.g., with trichloroacetic acid) or by size-exclusion chromatography.

-

The deuterated amino acid is then purified from the reaction buffer and any remaining starting material using ion-exchange chromatography.

-

The final product, (2S,3S)-2-amino-2-deuterio-3-methylpentanoic acid, is isolated as a solid after lyophilization.

Characterization and Quality Control

The identity, purity, and stereochemical integrity of the final product must be rigorously confirmed. The following analytical techniques are recommended:

| Analytical Technique | Purpose | Expected Outcome |

| ¹H NMR Spectroscopy | To confirm the structure and determine the extent of α-deuteration. | Disappearance or significant reduction of the signal corresponding to the α-proton. |

| ²H NMR Spectroscopy | To directly observe the incorporated deuterium. | A signal corresponding to the deuterium at the α-position. |

| Mass Spectrometry (MS) | To confirm the molecular weight and deuterium incorporation. | A molecular ion peak corresponding to the mass of the deuterated product. |

| Chiral HPLC or GC | To determine the enantiomeric and diastereomeric purity. | A single peak corresponding to the (2S,3S) isomer, confirming high stereochemical purity. |

Conclusion

The synthetic route detailed in this guide provides a robust and reliable method for the preparation of (2S,3S)-2-amino-2-deuterio-3-methylpentanoic acid. By combining the power of asymmetric synthesis using a chiral auxiliary with the exquisite selectivity of enzymatic deuteration, this strategy offers excellent control over the stereochemistry at both chiral centers and ensures high levels of deuterium incorporation at the desired position. This isotopically labeled amino acid is a valuable tool for researchers in the fields of drug metabolism, protein NMR, and metabolic studies, enabling deeper insights into complex biological systems.

References

- Synthesis of a 13C-methylene-labeled isoleucine precursor as a useful tool for studying protein side-chain interactions and dynamics. (n.d.). National Institutes of Health.

- Kahana, Z. E., & Lapidot, A. (1988). Microbial synthesis of L-[15N]leucine L-[15N]isoleucine, and L-[3-13C]-and L-[3'-13C]isoleucines studied by nuclear magnetic resonance and gas chromatography-mass spectrometry. Analytical Biochemistry, 174(2), 374-380.

- Simple and Efficient Enantioselective α-Deuteration Method of α-Amino Acids without External Chiral Sources. (2024). JACS Au. ACS Publications.

- Milne, J. J., & Malthouse, J. P. (1996). Enzymatic synthesis of alpha-deuterated amino acids. Biochemical Society Transactions, 24(1), 133S.

- Raboni, S., & Pollegioni, L. (2021). Advances in Enzymatic Synthesis of D-Amino Acids. Molecules, 26(11), 3232.

- Chun, S. W., & Narayan, A. R. (2020). Biocatalytic, Stereoselective Deuteration of α-Amino Acids and Methyl Esters. ACS Catalysis, 10(13), 7413-7418.

- Milne, J. J., & Malthouse, J. P. G. (1996). Enzymatic synthesis of a-deuterated amino acids. Biochemical Society Transactions, 24(1), 133S. Portland Press.

- Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan. (2024). Molecules. MDPI.

- Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. (2023). Molecules. MDPI.

- A stereoselective approach to synthesizing α-deuterated amino acids... (n.d.). ResearchGate.

- Simple and inexpensive synthesis of "locally" deuterated 13 CH 3... (n.d.). ResearchGate.

- L-Isoleucine-15N. (n.d.). MedchemExpress.com.

- Charrier, J. D., Hadfield, D. S., Hitchcock, P. B., & Young, D. W. (2004). Synthesis of (2S,3S)-3'-fluoroisoleucine. Organic & Biomolecular Chemistry, 2(5), 797-802.

- A stereoselective synthesis of alpha-deuterium-labelled (S)-alpha-amino acids. (2006). Tetrahedron: Asymmetry, 17(18), 2649-2654.

- L-Isoleucine (¹³C₆, 99%; ¹⁵N, 99%). (n.d.). Cambridge Isotope Laboratories.

- Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium. (1998). Journal of the Chemical Society, Perkin Transactions 1, (22), 3671-3676.

- A stereoselective synthesis of α-deuterium-labelled (S)-α-amino acids. (n.d.). ResearchGate.

- Dubey, A., et al. (2021). Local Deuteration Enables NMR Observation of Methyl Groups in Proteins from Eukaryotic and Cell-Free Expression Systems. Angewandte Chemie International Edition, 60(14), 7585-7589.

- Isotope Labeled Amino Acids. (n.d.). BOC Sciences.

Sources

- 1. Biocatalytic, Stereoselective Deuteration of α-Amino Acids and Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of a 13C-methylene-labeled isoleucine precursor as a useful tool for studying protein side-chain interactions and dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. A stereoselective synthesis of alpha-deuterium-labelled (S)-alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Introduction: The Significance of Site-Specific Isotopic Labeling

An In-Depth Technical Guide to L-Isoleucine-2-d1 for Researchers and Drug Development Professionals

L-Isoleucine is an essential, non-polar, branched-chain amino acid (BCAA) integral to protein synthesis and various metabolic processes.[1] In the realms of advanced biochemical research, metabolomics, and pharmaceutical development, understanding the precise fate and flux of such molecules is paramount. Stable Isotope Labeled (SIL) compounds, particularly those incorporating deuterium (²H or D), have become indispensable tools for these investigations.[] this compound, where the hydrogen atom at the α-carbon (C2) is replaced by a deuterium atom, offers a unique probe for studying metabolic pathways, quantifying endogenous levels, and exploring enzyme kinetics without significantly altering the molecule's biological activity.[3]

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of this compound, focusing on its core properties, synthesis considerations, analytical validation, and critical applications. The narrative emphasizes the causality behind experimental choices to provide field-proven insights for researchers, scientists, and drug development professionals.

PART 1: Core Physicochemical Properties

The foundational data for any chemical entity begins with its unique identifiers and physical constants. For this compound, these properties are crucial for everything from procurement and storage to analytical method development.

| Property | Value | Source(s) |

| Chemical Name | (2S,3S)-2-Amino-3-methyl-2-d-pentanoic acid | N/A |

| CAS Number | 127290-60-2 | [4][5][6][7] |

| Molecular Formula | C₆H₁₂DNO₂ | [5][6] |

| Molecular Weight | 132.18 g/mol | [4][5][6] |

| Unlabeled CAS Number | 73-32-5 | [4][7] |

| Unlabeled Mol. Weight | 131.17 g/mol | [8][9] |

| Typical Isotopic Enrichment | ≥98 atom % D | [4][7] |

| Storage Conditions | Room temperature, away from light and moisture | [4] |

PART 2: Synthesis and Analytical Validation

Rationale for Synthesis

The synthesis of this compound is a targeted process designed to introduce a single deuterium atom at the α-carbon. This specific placement is key. The C-D bond is stronger than the C-H bond, which can lead to a kinetic isotope effect (KIE) if this bond is cleaved in a rate-determining step of a reaction.[3] However, for its most common application as an internal standard in mass spectrometry, the primary goal is to create a stable, non-exchangeable mass shift that is easily distinguishable from the natural M+1 isotope peak of unlabeled L-Isoleucine.

A plausible synthetic strategy involves the deuteration of an L-Isoleucine precursor. While numerous routes exist for amino acid synthesis, a common laboratory approach for α-deuteration involves base-catalyzed enolization followed by quenching with a deuterium source (e.g., D₂O).

Caption: A generalized workflow for the synthesis of this compound.

Self-Validating Analytical Protocols

The trustworthiness of any research using this compound hinges on its verified purity. Three key parameters must be confirmed: chemical identity, chemical purity, and isotopic enrichment.

Protocol 1: Identity and Isotopic Enrichment via Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and determine the percentage of deuterium incorporation.

-

Rationale: High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, is the gold standard. Its high mass accuracy allows for the unambiguous determination of the elemental formula and, critically, can resolve the peak of the deuterated compound from the natural abundance ¹³C isotopologue of the unlabeled compound.[10]

-

Methodology:

-

Sample Preparation: Dissolve a small quantity (~1 mg/mL) of this compound in a suitable solvent (e.g., 50:50 Methanol:Water with 0.1% formic acid).

-

Instrumentation: Utilize an LC-HRMS system. The liquid chromatography (LC) step separates the analyte from any non-volatile impurities.

-

Analysis:

-

Acquire a full scan mass spectrum in positive ion mode, looking for the [M+H]⁺ ion. The expected exact mass for this compound (C₆H₁₂DNO₂) is different from L-Isoleucine (C₆H₁₃NO₂).

-

Extract the ion chromatograms for both the labeled and any residual unlabeled compound.

-

Integrate the peak areas. The isotopic enrichment is calculated as: (Area_labeled / (Area_labeled + Area_unlabeled)) * 100%.[10][11]

-

-

Validation: The observed mass should be within 5 ppm of the theoretical mass. The isotopic enrichment should meet the specification (typically >98%).

-

Protocol 2: Structural Confirmation and Purity via Nuclear Magnetic Resonance (NMR)

-

Objective: To confirm the precise location of the deuterium label and assess chemical purity.

-

Rationale: While MS confirms the mass, ¹H NMR confirms the structure. The absence of a signal in the ¹H spectrum at the position corresponding to the α-proton of isoleucine is definitive proof of successful deuteration at that site.

-

Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., D₂O).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis:

-

Acquire a standard ¹H NMR spectrum. Compare it to the spectrum of an unlabeled L-Isoleucine standard. The signal for the α-proton (typically a doublet around 3.6 ppm) should be absent or significantly diminished (>98% reduction in integral).

-

Acquire a ¹³C NMR spectrum. The α-carbon signal will show a characteristic triplet splitting pattern due to coupling with deuterium, confirming the label's location.

-

-

Validation: The absence of the α-proton signal in the ¹H spectrum and the presence of other expected isoleucine signals confirm both the labeling site and the overall chemical structure. The absence of significant impurity peaks indicates high chemical purity.

-

PART 3: Applications in Drug Development and Research

The primary utility of this compound lies in its application as an internal standard for quantitative analysis by mass spectrometry.[12][13]

Gold Standard for Bioanalytical Quantification

In pharmacokinetic (PK) studies or clinical diagnostics, researchers need to accurately measure the concentration of endogenous L-Isoleucine in complex biological matrices like plasma or tissue. A Stable Isotope Labeled Internal Standard (SIL-IS) is the ideal tool for this.

-

Expertise & Causality: Why use this compound instead of a different molecule as an internal standard? Because it is chemically and physically almost identical to the analyte (unlabeled L-Isoleucine). It co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in the mass spectrometer source. Any sample loss during extraction or variability in instrument response will affect both the analyte and the SIL-IS equally. Therefore, the ratio of the analyte's MS signal to the SIL-IS's MS signal remains constant, leading to highly precise and accurate quantification.

Experimental Workflow: LC-MS/MS Quantification of L-Isoleucine in Human Plasma

This workflow outlines a self-validating system for the robust measurement of L-Isoleucine.

Caption: Workflow for quantifying L-Isoleucine using this compound.

Detailed Protocol Steps:

-

Calibration Curve & QC Preparation: Prepare a series of calibration standards by spiking known concentrations of unlabeled L-Isoleucine into a surrogate matrix (e.g., charcoal-stripped plasma). Also prepare Quality Control (QC) samples at low, medium, and high concentrations.

-

Sample Preparation:

-

To 50 µL of plasma sample, calibrator, or QC, add 10 µL of the this compound internal standard working solution (e.g., at 500 ng/mL).

-

Add 200 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new vial for analysis.

-

-

LC-MS/MS Analysis:

-

LC System: Use a UPLC/HPLC system with a C18 column.

-

MS System: Use a triple quadrupole mass spectrometer.

-

MRM Transitions:

-

L-Isoleucine: Q1: 132.1 m/z → Q3: 86.1 m/z

-

This compound (IS): Q1: 133.1 m/z → Q3: 87.1 m/z

-

-

-

Data Processing:

-

Generate a calibration curve by plotting the peak area ratio (Isoleucine/Isoleucine-d1) against the nominal concentration of the calibrators. Apply a linear regression with 1/x² weighting.

-

Determine the concentration of L-Isoleucine in the unknown samples and QCs by back-calculating from their measured area ratios using the regression equation.

-

-

System Validation: The calculated concentrations of the QC samples must fall within ±15% of their nominal values for the run to be accepted.

Conclusion

This compound is a powerful and precise tool for modern life sciences and pharmaceutical development. Its value is derived from the strategic placement of a single deuterium atom, creating a stable mass shift with minimal perturbation to its chemical nature. When properly synthesized and rigorously validated using orthogonal techniques like HRMS and NMR, it serves as the benchmark internal standard for bioanalytical quantification. The protocols and workflows described herein represent a self-validating framework, ensuring the generation of trustworthy, high-quality data essential for advancing our understanding of biology and developing new therapeutics.

References

-

Pharmaffiliates. L-Isoleucine-2 D1 | CAS No : 127290-60-2. [Link]

-

Wikipedia. Isoleucine. [Link]

-

National Institute of Standards and Technology. L-Isoleucine - the NIST WebBook. [Link]

-

National Institutes of Health. Synthesis of a 13C-methylene-labeled isoleucine precursor as a useful tool for studying protein side-chain interactions and dynamics. [Link]

- Google Patents. US6822116B2 - Method for producing D-allo-isoleucine.

-

National Institutes of Health. L-Isoleucine-d10 | C6H13NO2 | CID 101865217 - PubChem. [Link]

-

Almac Group. CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]

-

ResearchGate. Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]

Sources

- 1. Isoleucine - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | CDN-D-6353-0.25G | LGC Standards [lgcstandards.com]

- 8. L-Isoleucine [webbook.nist.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. almacgroup.com [almacgroup.com]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Principle of Deuterium-Labeled Amino Acids in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium-labeled amino acids represent a powerful and versatile tool in modern scientific inquiry, offering profound insights into complex biological systems. By substituting hydrogen atoms with their heavier, stable isotope, deuterium, researchers can introduce subtle yet measurable changes to the physicochemical properties of amino acids. This isotopic substitution enables the precise tracing of metabolic pathways, the elucidation of protein structure and dynamics, and the enhancement of therapeutic drug profiles without significantly perturbing the overall biological system.[1] This technical guide provides a comprehensive exploration of the fundamental principles, key applications, and detailed methodologies associated with the use of deuterated amino acids, serving as a vital resource for scientists and professionals in the field of drug development.

Core Principles of Deuterium Labeling

The scientific utility of deuterium labeling is rooted in the mass difference between hydrogen (¹H) and its heavier isotope, deuterium (²H or D). This seemingly minor alteration has significant and exploitable consequences in various analytical techniques.

The Kinetic Isotope Effect (KIE): A Cornerstone of Deuterated Drug Development

The substitution of a hydrogen atom with a deuterium atom strengthens the carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond.[2] This difference in bond strength gives rise to the Kinetic Isotope Effect (KIE) , a phenomenon where chemical reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[1][2] In the realm of drug development, this effect is strategically leveraged to enhance the pharmacokinetic profiles of therapeutic agents.[1][3]

The metabolic degradation of many drugs is an oxidative process, frequently catalyzed by enzymes such as cytochrome P450, which often involves the cleavage of C-H bonds as a rate-limiting step.[1] By replacing a hydrogen atom at a metabolic "soft spot" with deuterium, the rate of metabolic breakdown can be reduced, leading to:

-

Increased drug exposure: A longer half-life means the drug remains in the body for a longer period.

-

Improved safety profile: Reduced formation of potentially toxic metabolites.

-

Enhanced efficacy: Higher plasma concentrations can lead to a greater therapeutic effect.

Analytical Applications

Deuterium-labeled amino acids are invaluable tools in a variety of analytical techniques:

-

Mass Spectrometry (MS): In quantitative proteomics, deuterated amino acids are used as internal standards for the precise and reliable quantification of proteins in complex biological samples.[2] The mass shift introduced by deuterium allows for the clear differentiation between the labeled standard and the endogenous, unlabeled analyte.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In structural biology, selective deuteration simplifies the complex NMR spectra of large proteins.[2] This simplification allows for the study of protein dynamics and conformation.[4][5][6]

Synthesis and Incorporation of Deuterium-Labeled Amino Acids

The synthesis and incorporation of deuterium-labeled amino acids can be achieved through several chemical and biological methods.

Chemical Synthesis

Chemical synthesis provides precise control over the position and extent of deuterium labeling.[2] Common methods include:

-

Direct Hydrogen-Deuterium (H/D) Exchange: This is a cost-effective method where hydrogen atoms are directly exchanged with deuterium.[4] These reactions are often catalyzed by transition metals like palladium or platinum and use D₂O as the deuterium source.[2][4] For instance, a palladium-catalyzed H/D exchange protocol has been developed for the synthesis of β-deuterated amino acids.[7]

-

Synthesis from Deuterated Precursors: This multi-step approach involves using deuterated starting materials to construct the final amino acid.[2][4] While more complex, this method allows for highly specific labeling patterns.[2]

-

Enzyme-Catalyzed Reactions: Enzymatic methods can offer high positional selectivity for deuterium incorporation and are often performed in deuterated solvents.[2][8]

Experimental Protocol: Platinum-on-Carbon (Pt/C) Catalyzed H/D Exchange

This protocol outlines a general procedure for the deuteration of amino acids using a Pt/C catalyst.[2]

-

Preparation: A mixture of the amino acid (1 g) and Pt/C (3 wt% Pt, 0.40 g) is prepared in a solution of 2-propanol (4 mL) and D₂O (40 mL).[2]

-

Reaction: The mixture is loaded into a reactor and heated to a temperature between 100–230°C while being continuously stirred for one to several days. The optimal temperature and reaction time vary depending on the specific amino acid.[2]

-

Work-up: After the reaction, the mixture is cooled to 20°C. The Pt/C catalyst is removed by filtration through celite, followed by filtration through a 0.22 µm filter.[2]

-

Isolation: The filtrate is evaporated to dryness under reduced pressure to yield the deuterated amino acid. For some amino acids, impurities generated during the reaction can be removed by washing the crude product with ethanol.[2]

Metabolic Labeling

Metabolic labeling involves the incorporation of deuterium into amino acids and subsequently proteins within living cells or organisms.

-

In Cell Culture: Cells are cultured in a standard growth medium. For labeling, this medium is replaced with one containing a specific percentage of D₂O (e.g., 4-8%).[2][9] The cells are incubated in the D₂O-containing medium, allowing for the incorporation of deuterium into newly synthesized non-essential amino acids and then into proteins.[2][9][10]

-

In Vivo: For studies in animal models or humans, D₂O is provided in the drinking water.[9] Deuterium from D₂O is incorporated into nonessential amino acids through transamination and other intermediary metabolic pathways.[9] These labeled amino acids are then incorporated into newly synthesized proteins.[9]

Experimental Protocol: Metabolic Labeling in Cell Culture with D₂O

This protocol provides a general workflow for labeling proteins in cultured cells using D₂O.[2]

-

Cell Culture: Cells are cultured in a standard growth medium.

-

Labeling: The standard medium is replaced with a medium prepared with a specific percentage of D₂O (e.g., 4-8%).[2]

-

Incubation: The cells are incubated in the D₂O-containing medium for the desired period, allowing for the incorporation of deuterium into newly synthesized non-essential amino acids and subsequently into proteins.[2]

-

Harvesting: After incubation, the cells are harvested, and proteins are extracted for analysis.

Applications in Research and Drug Development

The unique properties of deuterium-labeled amino acids make them indispensable in a wide array of scientific disciplines.

Metabolic Studies

Deuterium-labeled amino acids serve as powerful tracers in metabolic studies, enabling researchers to track the fate of these molecules through complex biological pathways.[2] By monitoring the incorporation and flux of deuterated amino acids, scientists can gain insights into metabolic regulation in both healthy and diseased states.

Quantitative Proteomics

In the field of proteomics, deuterated amino acids are extensively used as internal standards for mass spectrometry-based protein quantification.[2] This allows for the accurate measurement of changes in protein expression levels in response to various stimuli or in different disease models.

Structural Biology

Selective deuteration is a crucial technique in NMR spectroscopy for the structural analysis of large proteins and protein complexes.[][12][13] By reducing the number of proton signals, deuteration simplifies spectra and allows for the determination of protein structure and dynamics.[5][6]

Drug Discovery and Development

The application of deuterium labeling in drug discovery is a rapidly growing field.[3][14] The KIE can be exploited to:

-

Improve Metabolic Stability: By replacing hydrogen with deuterium at sites of metabolic oxidation, the rate of drug clearance can be slowed, leading to improved pharmacokinetic profiles.[2]

-

Reduce Toxicity: Deuteration can alter the metabolic pathway of a drug, potentially reducing the formation of toxic metabolites.

-

Enhance Efficacy: A longer half-life and increased exposure can lead to improved therapeutic outcomes.

| Property | Effect of Deuteration | Reference |

| Bond Strength | C-D bond is stronger than C-H bond | [2] |

| Metabolic Stability | Increased resistance to enzymatic degradation | [2][] |

| Photochemical Stability | Enhanced stability against light-induced degradation | [2] |

Conclusion

Deuterium labeling of amino acids is a versatile and potent technology with broad applications in scientific research and pharmaceutical development. From elucidating metabolic pathways and quantifying proteins to enhancing the therapeutic potential of drugs, the unique properties conferred by deuterium substitution provide researchers with an invaluable tool. As analytical technologies continue to advance, the applications of deuterium-labeled amino acids are poised to expand, enabling even more sophisticated investigations into complex biological systems.

References

- A Technical Guide to Deuterium Labeling in Amino Acids for Researchers and Drug Development Professionals - Benchchem. (URL: )

- Understanding deuterium labeling in amino acids - Benchchem. (URL: )

-

Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PubMed Central. (URL: [Link])

-

Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - MDPI. (URL: [Link])

-

CORP: The use of deuterated water for the measurement of protein synthesis. (URL: [Link])

-

Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture - PMC. (URL: [Link])

-

Deuterium Labeling of Isoaspartic and Isoglutamic Acids for Mass Spectrometry Analysis | Analytical Chemistry - ACS Publications. (URL: [Link])

-

Synthesis of β-Deuterated Amino Acids via Palladium-Catalyzed H/D Exchange | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Substrate scope for the synthesis of deuterated amino acids and their... - ResearchGate. (URL: [Link])

-

Gas Liquid Chromatography and Mass Spectrometry of Carbon-13 Enriched and Deuterated Amino Acids as Trimethylsilyl Derivatives. (URL: [Link])

-

Processes that affect amino acid labeling in presence of labeled water.... - ResearchGate. (URL: [Link])

-

Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture - bioRxiv. (URL: [Link])

-

Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - MDPI. (URL: [Link])

-

Strategies to access deuterated amino acids/peptides a Milestones:... - ResearchGate. (URL: [Link])

-

Nuclear magnetic resonance studies of amino acids and proteins. Deuterium nuclear magnetic resonance relaxation of deuteriomethyl-labeled amino acids in crystals and in Halobacterium halobium and Escherichia coli cell membranes | Biochemistry - ACS Publications. (URL: [Link])

-

Applications of Deuterium in Medicinal Chemistry - ACS Publications. (URL: [Link])

-

the use of 2h, 13c, 15n multidimensional nmr to study the structure and dynamics of proteins - Lewis Kay's group at the University of Toronto. (URL: [Link])

-

Deuterium labelling in NMR structural analysis of larger proteins - PubMed - NIH. (URL: [Link])

-

Using Deuterium in Drug Discovery: Leaving the Label in the Drug | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Deuterium labelling in NMR structural analysis of larger proteins - Cambridge University Press & Assessment. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Deuterium labelling in NMR structural analysis of larger proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan [mdpi.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pound.med.utoronto.ca [pound.med.utoronto.ca]

- 13. Deuterium labelling in NMR structural analysis of larger proteins | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 14. pubs.acs.org [pubs.acs.org]

The Imperative for Quantitative Proteomics: Understanding the "Why"

An In-Depth Technical Guide to the Use of Stable Isotopes in Proteomics: A Focus on L-Isoleucine-2-d1

This guide provides an in-depth exploration of the application of stable isotopes in quantitative proteomics, with a specific focus on the use of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a deep understanding of the principles, experimental design considerations, and data interpretation strategies that underpin this powerful technique.

In the post-genomic era, the focus has shifted from merely identifying the components of the proteome to understanding their dynamic behavior. Quantitative proteomics addresses this need by measuring changes in protein abundance in response to various stimuli, disease states, or therapeutic interventions.[1] This quantitative data is crucial for elucidating cellular processes, identifying biomarkers, and understanding drug mechanisms of action.[2]

Stable isotope labeling, coupled with mass spectrometry (MS), has emerged as a highly accurate and robust method for quantitative proteomics.[2] The core principle involves the incorporation of non-radioactive heavy isotopes into proteins, creating a mass difference between proteins from different samples (e.g., control vs. treated).[3] This mass difference allows for their differentiation and relative quantification by mass spectrometry.

Metabolic Labeling with this compound: A Strategic Choice

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely adopted metabolic labeling technique where cells are grown in a medium containing a "heavy" isotopically labeled essential amino acid.[4] Over several cell divisions, this labeled amino acid is incorporated into all newly synthesized proteins.

While 13C and 15N-labeled amino acids are commonly used, deuterated amino acids like this compound offer distinct advantages. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can impart greater metabolic stability.[5] This increased stability is particularly beneficial in long-term studies or when investigating metabolic pathways where the label's integrity is paramount.

The choice of this compound, with a single deuterium atom at the C-2 position, results in a +1 Dalton mass shift in labeled peptides. While this is a smaller shift compared to some multiply-labeled amino acids, modern high-resolution mass spectrometers can easily resolve this difference. The site-specific nature of the label also minimizes potential perturbations to the amino acid's overall structure and function.

| Isotope | Typical Labeled Amino Acid | Mass Shift (Da) | Key Considerations |

| Deuterium (2H) | This compound | +1 | Cost-effective, high incorporation efficiency. Potential for slight chromatographic shifts.[6] |

| Carbon-13 (13C) | L-Arginine (U-13C6) | +6 | Larger mass shift, no chromatographic effects. Higher cost. |

| Nitrogen-15 (15N) | L-Lysine (U-15N2) | +2 | Complements 13C labeling for multiplexing. |

Experimental Workflow: A Self-Validating System

A successful proteomics experiment using this compound hinges on a meticulously planned and executed workflow. Each step is designed to ensure data integrity and reproducibility.

Caption: SILAC workflow using this compound.

Cell Culture and Metabolic Labeling

The foundation of a SILAC experiment is the complete incorporation of the labeled amino acid.

Protocol:

-

Media Preparation: Prepare SILAC-grade cell culture medium deficient in L-Isoleucine. For the "light" condition, supplement the medium with unlabeled L-Isoleucine. For the "heavy" condition, supplement with this compound.

-

Cell Adaptation: Culture the two cell populations in their respective "light" and "heavy" media for at least five to six cell doublings to ensure near-complete incorporation (>97%) of the labeled amino acid.[7]

-

Verification of Labeling Efficiency: Before proceeding with the main experiment, it is crucial to verify the labeling efficiency. This is achieved by analyzing a small aliquot of the "heavy" labeled cell lysate by LC-MS/MS to confirm the absence of "light" isoleucine-containing peptides.

-

Experimental Treatment: Once complete labeling is confirmed, apply the experimental treatment (e.g., drug compound, growth factor) to the "heavy" labeled cells. The "light" labeled cells serve as the control.

Sample Preparation for Mass Spectrometry

The early mixing of the "light" and "heavy" cell populations is a key advantage of SILAC, as it minimizes experimental variability from downstream processing.[8]

Protocol:

-

Cell Lysis: Harvest and lyse the "light" and "heavy" cell populations separately using a mass spectrometry-compatible lysis buffer.

-

Protein Quantification: Accurately determine the protein concentration of both lysates.

-

Sample Pooling: Combine equal amounts of protein from the "light" and "heavy" lysates. This 1:1 ratio is critical for accurate relative quantification.

-

Protein Digestion: Digest the combined protein mixture into peptides using a protease such as trypsin. Trypsin cleaves C-terminal to lysine and arginine residues, ensuring that most resulting peptides will be amenable to mass spectrometric analysis.

-

Peptide Desalting: Purify the resulting peptide mixture using a C18 solid-phase extraction column to remove salts and other contaminants that can interfere with mass spectrometry analysis.

LC-MS/MS Analysis

The prepared peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Caption: Principle of LC-MS/MS analysis for SILAC.

During the LC separation, it is important to be aware that deuterated peptides may elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[6] However, with modern high-resolution LC systems, this effect is often minimal and can be accounted for during data analysis.

Data Analysis and Interpretation

The raw data from the mass spectrometer is processed using specialized software to identify and quantify the proteins.

Caption: A typical data analysis pipeline for a SILAC experiment.

A critical aspect of data analysis is the accurate identification of isoleucine-containing peptides. Isoleucine and its isomer leucine have the same mass, which can pose a challenge for standard mass spectrometry fragmentation methods.[9] Advanced fragmentation techniques and specialized search algorithms may be necessary to confidently distinguish between these two amino acids.

The output of the data analysis is a list of identified proteins with their corresponding abundance ratios between the "heavy" (treated) and "light" (control) samples. A ratio greater than 1 indicates upregulation of the protein in the treated sample, while a ratio less than 1 indicates downregulation.

Advanced Applications and Future Perspectives

The use of this compound in quantitative proteomics extends beyond simple comparisons of protein abundance. It can be applied to more complex experimental designs, such as:

-

Pulse-SILAC (pSILAC): To study protein synthesis and turnover rates.[10]

-

Phosphoproteomics: To quantify changes in protein phosphorylation, providing insights into signaling pathways.[11]

-

Interactomics: To identify and quantify changes in protein-protein interactions.

The continued development of high-resolution mass spectrometers and sophisticated data analysis tools will further enhance the utility of stable isotope labeling with amino acids like this compound. These advancements will enable researchers to delve deeper into the complexities of the proteome, paving the way for new discoveries in basic research and drug development. The inherent stability and minimal perturbation of site-specifically deuterated amino acids position them as valuable tools in the future of quantitative proteomics.

References

-

Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Quantitative proteomics by stable isotope labeling and mass spectrometry. (2007). Methods in Molecular Biology. Retrieved January 14, 2026, from [Link]

-

Quantitative Proteomics by Metabolic Labeling of Model Organisms. (2008). Molecular & Cellular Proteomics. Retrieved January 14, 2026, from [Link]

-

Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. (2020). Molecules. Retrieved January 14, 2026, from [Link]

-

Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. (2010). Current Protocols in Chemical Biology. Retrieved January 14, 2026, from [Link]

-

Identification of Racemization Sites Using Deuterium Labeling and Tandem Mass Spectrometry. (2010). Analytical Chemistry. Retrieved January 14, 2026, from [Link]

-

Chromatographic Separation of Deuterium-Labeled Amino Acids, Proteins, Carbohydrates and Lipids Isolated From Bacterial. (2014). Journal of Natural Sciences Research. Retrieved January 14, 2026, from [Link]

-

L-Isoleucine. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]

-

Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis. (2018). The Analyst. Retrieved January 14, 2026, from [Link]

-

Production and Incorporation of 15N, 13C, 2H (1H-δ1 Methyl) Isoleucine into Proteins for Multidimensional NMR Studies. (n.d.). University of Toronto. Retrieved January 14, 2026, from [Link]

-

How does SILAC assist in the study of phosphorylation modifications? (n.d.). PTM-Biolabs. Retrieved January 14, 2026, from [Link]

-

Spatial Stable Isotopic Labeling by Amino Acids in Cell Culture: Pulse-Chase Labeling of Three-Dimensional Multicellular Spheroids for Global Proteome Analysis. (2018). Analytical Chemistry. Retrieved January 14, 2026, from [Link]

-

Quantitative Proteomics Using SILAC. (2014). Methods in Molecular Biology. Retrieved January 14, 2026, from [Link]

-

Discrimination of Leucine and Isoleucine in Peptides Sequencing with Orbitrap Fusion Mass Spectrometer. (2014). Analytical Chemistry. Retrieved January 14, 2026, from [Link]

-

Isoleucine and Leucine. (2021). Rapid Novor. Retrieved January 14, 2026, from [Link]

-

Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD-MS). (2022). Rapid Communications in Mass Spectrometry. Retrieved January 14, 2026, from [Link]

-

Hydrogen-deuterium exchange mass spectrometry captures distinct dynamics upon substrate and inhibitor binding to a transporter. (2020). Communications Biology. Retrieved January 14, 2026, from [Link]

-

Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD-MS). (2022). Rapid Communications in Mass Spectrometry. Retrieved January 14, 2026, from [Link]

-

Amino acids in the cultivation of mammalian cells. (2016). Amino Acids. Retrieved January 14, 2026, from [Link]

-

Quantitative Comparison of Proteomes Using SILAC. (2016). Current Protocols in Protein Science. Retrieved January 14, 2026, from [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A computational and experimental study of the fragmentation of l -leucine, l -isoleucine and l -allo-isoleucine under collision-induced dissociation t ... - Analyst (RSC Publishing) DOI:10.1039/D0AN00778A [pubs.rsc.org]

- 8. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rapidnovor.com [rapidnovor.com]

- 10. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. How does SILAC assist in the study of phosphorylation modifications? [en.biotech-pack.com]

A Technical Guide to L-Isoleucine-2-d1: Solubility and Storage Best Practices

Introduction

In the fields of metabolic research, proteomics, and pharmaceutical development, stable isotope-labeled compounds are indispensable tools. L-Isoleucine-2-d1, a deuterated isotopologue of the essential amino acid L-isoleucine, serves as a critical internal standard in mass spectrometry-based quantification and as a tracer for metabolic flux analysis. The deuterium atom at the α-carbon position provides a distinct mass shift without significantly altering the molecule's chemical properties, enabling precise differentiation from its endogenous counterpart.

The integrity of experimental results hinges on the proper handling, solubilization, and storage of these valuable reagents. Degradation, contamination, or improper concentration assessment can lead to inaccurate quantification and misinterpretation of data. This guide provides an in-depth analysis of the solubility and optimal storage conditions for this compound, grounded in established physicochemical principles and best laboratory practices. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the stability and reliability of this key analytical standard.

Physicochemical Properties and Solubility Profile

L-Isoleucine is a nonpolar amino acid, and its solubility is influenced by the equilibrium between its zwitterionic and neutral forms, which is dependent on the pH of the solvent. While the introduction of a single deuterium atom in this compound does not dramatically alter its fundamental physicochemical properties, it is crucial to handle it with the care afforded to any high-purity analytical standard.

The solubility of L-isoleucine, and by extension its deuterated form, is moderate in aqueous solutions and varies significantly with the choice of solvent. It is sparingly soluble in water and practically insoluble in ethanol.[1] The solubility in water at 25°C has been reported to be 41.2 mg/mL.[2] For many laboratory applications, particularly in mass spectrometry, stock solutions are often prepared in organic solvents or aqueous buffers to achieve higher concentrations and ensure stability.

Table 1: Solubility of L-Isoleucine in Common Laboratory Solvents

| Solvent | Solubility | Temperature (°C) | Notes |

| Water | 41.2 mg/mL[2] | 25 | Solubility is moderate and can be influenced by pH. |

| 1 M NH4OH | 50 mg/mL[2] | Not Specified | Heating may be required to achieve dissolution. |

| Ethanol | Practically Insoluble[1] | Not Specified | Not a recommended solvent for primary stock solutions. |

| Formic Acid | Freely Soluble[1] | Not Specified | Useful for solubilizing for certain analytical methods. |

| Dilute HCl | Soluble[1] | Not Specified | The protonated form is more soluble in aqueous solutions. |

Note: The solubility data presented is primarily for unlabeled L-Isoleucine, which serves as a very close proxy for this compound. Minor differences in solubility due to the isotopic substitution are generally considered negligible for practical laboratory purposes.

Experimental Protocol: Preparation of an Aqueous Stock Solution

The causality behind choosing an appropriate solvent lies in ensuring complete dissolution without promoting degradation. For many biological applications, a buffered aqueous solution is preferred.

Objective: To prepare a 1 mg/mL (7.56 mM) stock solution of this compound in an aqueous buffer.

Materials:

-

This compound (solid powder)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Vortex mixer

-

Sonicator (water bath)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or vials

Methodology:

-

Gravimetric Measurement: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, weigh 1 mg. Rationale: Precise weighing is fundamental to achieving an accurate final concentration.

-

Initial Solubilization: Add the weighed powder to a sterile vial. Add a portion of the PBS buffer to the vial. For a 1 mg/mL solution, you would add a total of 1 mL of buffer. Start by adding approximately 0.8 mL.

-

Mechanical Agitation: Vortex the solution vigorously for 1-2 minutes. Rationale: Mechanical energy helps to break up aggregates of the powder and increase the surface area for solvation.

-

Sonication: If the solid is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes. Monitor the solution to ensure it does not overheat. Rationale: Sonication uses ultrasonic waves to create cavitation, which provides intense localized energy to facilitate dissolution of sparingly soluble compounds.

-

Final Volume Adjustment: Once the solid is completely dissolved, add the remaining buffer to reach the final desired volume (1 mL in this example).

-

Final Mixing and Sterilization: Vortex the solution again to ensure homogeneity. If required for cell culture or other sterile applications, the solution can be filter-sterilized through a 0.22 µm syringe filter. Rationale: Filtering removes any potential microbial contaminants that could degrade the compound or interfere with biological assays.

Storage and Stability: Preserving Compound Integrity

Proper storage is critical for maintaining the chemical and isotopic purity of this compound.[3] Deuterated compounds are generally stable and not radioactive.[4][5] However, like their non-labeled counterparts, they are susceptible to chemical degradation over time. For the solid form, storage in a cool, dry place away from direct sunlight is recommended.[3] Tightly sealed containers are essential to prevent moisture absorption.[3]

For solutions, storage conditions are even more critical. The primary goal is to minimize chemical degradation and prevent microbial growth.

Table 2: Recommended Storage Conditions for this compound

| Form | Temperature | Duration | Container | Key Considerations |

| Solid | Room Temperature | Years | Tightly sealed vial[1][3] | Protect from moisture and light.[3] A desiccator can be used for long-term storage. |

| Solution | -20°C | Up to 1 year[6] | Tightly sealed, sterile vials | Aliquot to avoid repeated freeze-thaw cycles.[6] |

| Solution | -80°C | Up to 2 years[6] | Tightly sealed, sterile vials | Preferred for long-term archival storage to maximize stability.[6] |

The rationale for freezing solutions is to drastically slow down chemical reactions, including hydrolysis and oxidation, and to inhibit any potential microbial activity. Aliquoting is a self-validating system; it ensures that the main stock is not repeatedly subjected to temperature fluctuations and potential contamination, which could compromise its integrity.

Logical Framework for Storage Decision-Making

The following diagram outlines the decision-making process for the appropriate storage of this compound, ensuring its stability and fitness for use.

Caption: Decision workflow for this compound storage.

Conclusion

The reliability of analytical and metabolic studies using this compound is directly dependent on its proper handling and storage. As a solid, it is stable at room temperature when protected from light and moisture. Once in solution, its stability is best maintained by storing it in aliquots at -20°C for short-term use or -80°C for long-term archival. By adhering to the solubility data and protocols outlined in this guide, researchers can ensure the integrity of their this compound standard, leading to more accurate and reproducible experimental outcomes. This adherence to best practices forms the foundation of trustworthy and authoritative scientific research.

References

-

Moravek, Inc. (n.d.). How To Properly Store Your Radiolabeled Compounds. Retrieved from [Link]

-

Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds. Retrieved from [Link]

-

Medikonda.com. (n.d.). Best Practices for Storing L-Isoleucine. Retrieved from [Link]

- The Japanese Pharmacopoeia. (n.d.). L-Isoleucine.

-

National Institutes of Health. (2023, August 31). Managing Storage of Radiolabeled Compounds. ORS News2Use. Retrieved from [Link]

-

Ajinomoto - AminoScience Division. (2003, January 6). SAFETY DATA SHEET: L-ISOLEUCINE. Retrieved from [Link]

-

MDPI. (n.d.). Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, August 26). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. PubMed Central. Retrieved from [Link]

-

Scilit. (2023, July 25). Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, March 27). Probing pharmaceutically important amino acids L-isoleucine and L-tyrosine Solubilities: Unraveling the solvation thermodynamics in diverse mixed solvent systems. PubMed. Retrieved from [Link]

- Indian Journal of Chemistry. (1986, February). Solubilities of Amino Acids in Different Mixed Solvents.

Sources

An In-depth Technical Guide to Stable Isotope Labeling with L-Isoleucine-2-d1

This guide provides a comprehensive overview of stable isotope labeling (SIL) utilizing L-Isoleucine-2-d1, a powerful tool for researchers, scientists, and drug development professionals. We will delve into the core principles of deuterium labeling, the unique advantages of site-specific labeling on isoleucine, and practical applications in quantitative proteomics and structural biology. This document is designed to offer not just procedural steps, but also the scientific rationale behind methodological choices, ensuring a robust understanding and implementation of this technique.

The Foundation: Understanding Stable Isotope Labeling and the Significance of Deuterium

Stable isotope labeling is a cornerstone technique in modern biological and chemical research, enabling the tracing and quantification of molecules within complex systems.[1] Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safer and more versatile for a wide range of applications, including human trials.[1] The most commonly employed stable isotopes in amino acid labeling are Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H).[1][2]

Deuterium, the heavy isotope of hydrogen, offers distinct advantages. The substitution of a hydrogen atom with a deuterium atom results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[3] This increased bond strength can lead to greater metabolic and photochemical stability, a phenomenon known as the kinetic isotope effect.[3] This property is particularly valuable in drug discovery, where it can be leveraged to enhance the pharmacokinetic profiles of therapeutic agents.[3]

This compound: A Specialized Tool for Precise Analysis

L-Isoleucine is an essential branched-chain amino acid (BCAA) that plays a critical role in protein synthesis and various metabolic processes.[4][5] The specific labeling of L-Isoleucine with deuterium at the second carbon position (C-2 or α-carbon) creates this compound, a molecule with a precise mass shift that is readily detectable by mass spectrometry.

Key Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₆H₁₂DNO₂ | [6] |

| Molecular Weight | 132.18 g/mol | [6] |

| Isotopic Enrichment | Typically ≥98 atom % D | [6] |

| CAS Number | 127290-60-2 | [6] |

The strategic placement of the deuterium atom on the α-carbon is crucial. This position is directly involved in the peptide bond and is less susceptible to back-exchange with hydrogen atoms from the solvent compared to deuterium on heteroatoms like oxygen or nitrogen.[7] This ensures the stability of the label throughout sample preparation and analysis, a critical factor for accurate quantification.[7]

Applications in Quantitative Proteomics: The SILAC Method

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted technique for quantitative proteomics.[2][8][9] SILAC enables the comparison of protein abundance between different cell populations with high accuracy and reproducibility.[2][8] The core principle of SILAC involves metabolically incorporating "heavy" stable isotope-labeled amino acids into the entire proteome of one cell population, while a control population is grown in a medium containing the natural, "light" amino acids.[9][10]

Experimental Workflow for SILAC using this compound

The following diagram and protocol outline a typical SILAC experiment employing this compound.